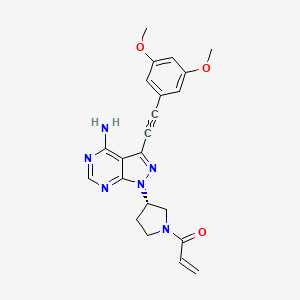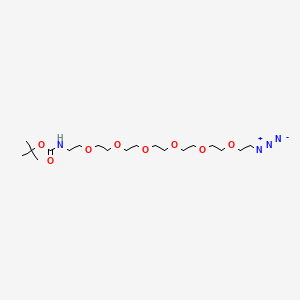
t-boc-N-amido-PEG6-azide
Vue d'ensemble
Description
t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Structure Analysis
The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol .
Chemical Reactions Analysis
The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Physical And Chemical Properties Analysis
The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol . It is soluble in DMSO, DCM, DMF .
Applications De Recherche Scientifique
Click Chemistry
The azide group in “t-boc-N-amido-PEG6-azide” can react with alkyne, BCN, DBCO via Click Chemistry . This reaction is highly selective and efficient, making it useful in various fields of research, including drug discovery, materials science, and bioconjugation.
Drug Delivery Systems
The hydrophilic PEG spacer in “t-boc-N-amido-PEG6-azide” increases solubility in aqueous media . This property makes it a potential candidate for use in drug delivery systems, where solubility and biocompatibility are crucial.
Synthesis of PROTACs
PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. “t-boc-N-amido-PEG6-azide” can be used in the synthesis of a series of PROTACs .
Bioconjugation
The terminal carboxylic acid in “t-boc-N-amido-PEG6-azide” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows it to be used in bioconjugation, a process used to attach two or more molecules together.
Synthesis of Small Molecules
The compound can be used as a building block for the synthesis of small molecules . The presence of both a protected amine and a carboxylic acid group allows for a wide range of chemical reactions.
Conjugates of Small Molecules and/or Biomolecules
The compound can be used for the synthesis of conjugates of small molecules and/or biomolecules . These conjugates can be used in various research applications, including the study of biological processes and the development of new therapeutic agents.
Mécanisme D'action
Target of Action
t-boc-N-amido-PEG6-azide is a crosslinking reagent . It contains an azide group and a Boc-protected amino group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are involved in the formation of stable triazole linkages via Click Chemistry .
Mode of Action
The azide group in t-boc-N-amido-PEG6-azide reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its efficiency, specificity, and orthogonality . The Boc group can be deprotected under mild acidic conditions to form a free amine .
Biochemical Pathways
The specific biochemical pathways affected by t-boc-N-amido-PEG6-azide depend on the nature of the target molecules. The formation of stable triazole linkages can potentially alter the structure and function of the target molecules, leading to changes in the biochemical pathways they are involved in .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-boc-N-amido-PEG6-azide is the formation of stable triazole linkages with target molecules . This can lead to changes in the molecular and cellular functions of the targets, depending on their roles in the cell.
Action Environment
The action of t-boc-N-amido-PEG6-azide can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction can be affected by the pH, temperature, and the presence of catalysts . Additionally, the stability of the compound can be influenced by storage conditions .
Orientations Futures
t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . It has potential applications in drug delivery . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be exploited for future research and applications.
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O8/c1-19(2,3)31-18(24)21-4-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-22-23-20/h4-17H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFUXNQYXFEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-boc-N-amido-PEG6-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








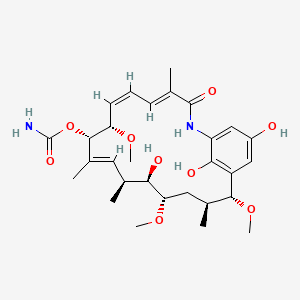
![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)
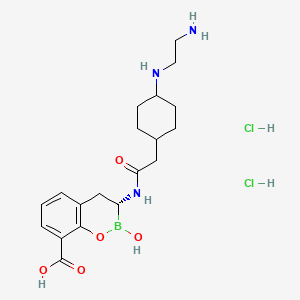

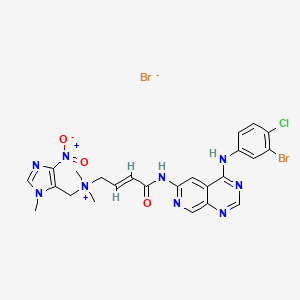
![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
